4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C24H18ClN3O4 and its molecular weight is 447.88. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one generally involves multi-step reactions:
Formation of the 1,2,4-oxadiazole ring via a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative.
Coupling of the benzyloxyphenyl moiety to the oxadiazole ring using appropriate coupling agents such as EDCI or DCC.
Finally, the chloro-substituted benzo oxazine ring is introduced through a nucleophilic substitution reaction, typically using a suitable chloroaromatic compound.
Industrial Production Methods: While specific industrial methods may vary, large-scale production often utilizes optimized reaction conditions to maximize yield and purity, involving:
Automated, continuous-flow reactors for efficient and controlled synthesis.
Utilization of robust catalysts and coupling agents to streamline the production process.
Advanced purification techniques like column chromatography and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming various oxides.
Reduction: The reduction of the compound can be carried out using reducing agents like LiAlH4, resulting in the formation of amine derivatives.
Substitution: Halogen atoms present in the compound allow for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Utilization of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reaction with nucleophiles under basic or acidic conditions, often involving catalysts.
Major Products:
Oxidized derivatives, such as oxides and quinones.
Reduced derivatives, including amines and alcohols.
Substituted derivatives, such as various substituted benzene rings.
Scientific Research Applications
As a model compound in synthetic organic chemistry for developing new reaction mechanisms and pathways.
In the development of novel catalysts and reagents based on its unique structure.
As a ligand in studying receptor-ligand interactions in biological systems.
Potential use in studying enzyme inhibition and activity modulation.
Investigation of its potential pharmacological properties as an anti-inflammatory or anticancer agent.
Utilized in drug design and medicinal chemistry research for developing new therapeutic agents.
Potential application in materials science for the development of new polymers and advanced materials.
Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The specific mechanism of action for 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one varies depending on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to biological effects.
Molecular Targets and Pathways Involved:
Binding to specific enzyme active sites, inhibiting or activating their activity.
Interaction with cellular receptors, modulating signaling pathways and physiological responses.
Potential intercalation into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
List of Similar Compounds:
2-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b][1,4]oxazin-3(4H)-one
3-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-chlorobenzo[d]oxazole
4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene
Overall, the distinct structural features of 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one make it a valuable compound for various scientific and industrial applications, meriting further research and development.
Biological Activity
The compound 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a benzo[b][1,4]oxazine core with a 7-chloro substitution and a 1,2,4-oxadiazole moiety. The presence of the benzyloxy group contributes to its lipophilicity, potentially enhancing membrane permeability.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated activity against various bacterial strains, suggesting that the oxadiazole ring may play a crucial role in antimicrobial efficacy .
Antitumor Activity
Compounds related to the benzo[b][1,4]oxazine structure have been evaluated for their antitumor effects. For instance, derivatives have shown selective cytotoxicity against specific cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Cell Line | GI50 (μM) | Activity |
---|---|---|
EKVX (Lung Cancer) | 1.7 | High cytotoxicity |
RPMI-8226 (Leukemia) | 21.5 | Moderate cytotoxicity |
OVCAR-4 (Ovarian) | 25.9 | Moderate cytotoxicity |
PC-3 (Prostate) | 28.7 | Moderate cytotoxicity |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases such as Parkinson's disease. The mechanism involves inhibition of monoamine oxidase B (MAO-B), which is significant in the metabolism of neurotransmitters .
In one study, a benzyloxy-substituted phenyl compound showed an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory activity compared to established inhibitors like rasagiline . This suggests that the compound may provide neuroprotective benefits by preserving dopamine levels in neuronal cells.
Enzyme Inhibition
The primary mechanism through which this compound exhibits biological activity appears to be through enzyme inhibition. For example:
- MAO-B Inhibition : Compounds with similar structures have been shown to inhibit MAO-B competitively and reversibly . This is crucial for developing treatments for neurodegenerative diseases.
Antioxidant Activity
The antioxidant capacity of compounds related to this structure has been evaluated using various assays. Results indicated significant free radical scavenging ability, which is beneficial in reducing oxidative stress in cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial effects with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives .
- Antitumor Activity Evaluation : A study assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that certain derivatives selectively inhibited tumor growth with GI50 values ranging from 1.7 μM to 28.7 μM across different cell lines .
- Neuroprotective Study : The neuroprotective effects were assessed in vitro using neuronal cell cultures exposed to neurotoxic agents. Compounds demonstrated significant protection against cell death through MAO-B inhibition and antioxidant mechanisms .
Properties
IUPAC Name |
7-chloro-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c25-18-8-11-20-21(12-18)31-15-23(29)28(20)13-22-26-24(27-32-22)17-6-9-19(10-7-17)30-14-16-4-2-1-3-5-16/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMVJQFRYBJEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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